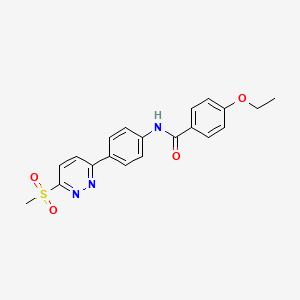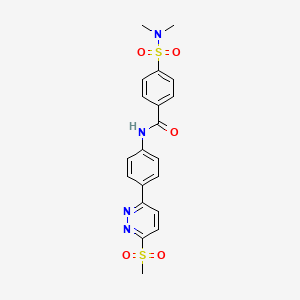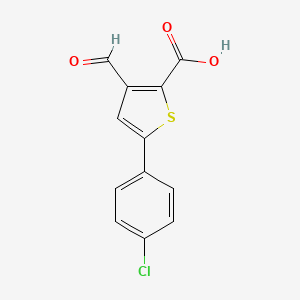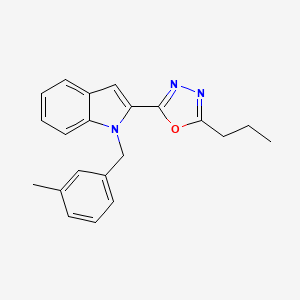
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole
Übersicht
Beschreibung
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole, also known as IMB-103, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole is not fully understood. However, it is thought to exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole in lab experiments is its potential therapeutic applications in various scientific research areas. Additionally, the synthesis method for 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole is relatively simple and can be easily scaled up for large-scale synthesis. However, one limitation of using 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole in animal models and clinical trials. Another direction is to explore the potential of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole in combination therapy with other drugs to enhance its therapeutic effects. Finally, the synthesis of analogs of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole could lead to the discovery of more potent and selective compounds for therapeutic applications.
In conclusion, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole is a novel compound with potential therapeutic applications in various scientific research areas. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole has been studied in neurological disorders such as Alzheimer's disease and Parkinson's disease, where it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-16-9-6-7-11-18(16)24(19)13-17-10-5-4-8-15(17)3/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYZGODBPJTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B3304271.png)

![N-[3-(diethylamino)propyl]piperidine-4-carboxamide](/img/structure/B3304290.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3304303.png)


![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3304347.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3304354.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3304356.png)